L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide
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Overview
Description
L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide is a complex molecule that has been studied in the context of its interactions with the human Glutathione S-transferase P1-1 . It is a modified glutathione inhibitor .
Molecular Structure Analysis
The molecular structure of this compound has been characterized in the context of its binding to the active-site residues Phe8 and Trp38 of the human Glutathione S-transferase P1-1 .Scientific Research Applications
Synthesis and Evaluation in Folate Metabolism
L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide and similar compounds have been used in the synthesis of precursors to amides and peptides of methotrexate (MTX), which is involved in folate metabolism. These compounds assist in understanding how MTX binds to dihydrofolate reductase and contribute to antifolate activity, vital for cancer treatments (Piper, Montgomery, Sirotnak, & Chello, 1982).
Role in Vitamin K Dependent Carboxylase Activity
Studies on gamma-glutamyl radical intermediates, which are crucial for vitamin K dependent carboxylase, have utilized analogs of L-Gamma-Glutamyl compounds. These studies aim to understand the activation of glutamyl groups in substrate peptides for carboxylation, which has implications in blood clotting and calcium metabolism (Slama, Satsangi, Simmons, Lynch, & Bolger, 1990).
Preparation of γ-Glutamyl Dipeptides
The compound has been used in the preparation of γ-L-Glutamyl dipeptides with sulfur-containing amino acids. This research is significant for understanding peptide bonding and has applications in protein synthesis and enzymology (Carson & Wong, 1974).
Synthesis of Oligo(L-gamma-glutamyl) Conjugates
In the development of quinazoline antifolates, which inhibit thymidylate synthase, oligo(L-gamma-glutamyl) conjugates of specific acids have been synthesized using L-gamma-glutamyl compounds. This research contributes to chemotherapy drug development (Pawełczak, Jones, Kempny, Jackman, Newell, Krzyżanowski, & Rzeszotarska, 1989).
In Glutathione Analogues Research
L-Gamma-Glutamyl compounds have been synthesized as analogues of glutathione, a crucial antioxidant in cells. This research helps in understanding the molecular interactions and reactivity of glutathione, which is essential in cellular defense against oxidative stress (Adang, Duindam, Brussee, Mulder, & van der Gen, 1988).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKWMFLCHMEOY-CMKODMSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152684-53-2 |
Source
|
Record name | TLK-117 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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